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molecular formula C13H14N2O B8501588 N-(2,6-Dimethylphenyl)-1H-pyrrole-2-carboxamide

N-(2,6-Dimethylphenyl)-1H-pyrrole-2-carboxamide

Cat. No. B8501588
M. Wt: 214.26 g/mol
InChI Key: NVFIXCUVAJZCHD-UHFFFAOYSA-N
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Patent
US09340547B2

Procedure details

The title compound was prepared from 1H-pyrrole-2-carboxylic acid (2 g, 18 mmol) and 2,6-dimethylaniline (2.75 g, 22.7 mmol) following the experimental procedure described in Preparation 44a. 900 mg (23% yield) of the desired compound were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
[Compound]
Name
44a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
23%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=O.[CH3:9][C:10]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:11]=1[NH2:12]>>[CH3:9][C:10]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:11]=1[NH:12][C:6]([C:2]1[NH:1][CH:5]=[CH:4][CH:3]=1)=[O:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)O
Name
Quantity
2.75 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Step Two
Name
44a
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NC(=O)C=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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